molecular formula C12H17NO3 B1595674 ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate CAS No. 37013-86-8

ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B1595674
CAS No.: 37013-86-8
M. Wt: 223.27 g/mol
InChI Key: HVEPFPDHFZUVDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery of Pyrrole-Based Heterocycles

The pyrrole heterocycle was first synthesized in the 19th century, with early methods focusing on the Hantzsch and Knorr syntheses. The Hantzsch reaction involves β-ketoesters, ammonia, and α-haloketones, while the Knorr method utilizes α-amino ketones and electron-withdrawing groups. These methodologies laid the foundation for synthesizing substituted pyrroles, including carboxylates.

Substituted pyrrole carboxylates gained prominence in the 20th century due to their versatility in organic synthesis. Ethyl pyrrole-2-carboxylate derivatives, for instance, serve as precursors for bioactive molecules, such as antimicrobial agents and anticancer compounds. The structural complexity of ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate reflects advancements in pyrrole functionalization, enabling targeted modifications for specific applications.

Structural Significance of Substituted Pyrrole Carboxylates in Organic Chemistry

The substituents on this compound critically influence its reactivity and utility:

Substituent Position Functional Impact
Acetyl (C=OCH₃) 4 Electron

Properties

IUPAC Name

ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-5-9-10(8(4)14)7(3)13-11(9)12(15)16-6-2/h13H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEPFPDHFZUVDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=C1C(=O)C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356636
Record name ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37013-86-8
Record name ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approach

The synthesis of this compound generally follows a multi-step process involving:

Although explicit literature on the exact compound with the 3-ethyl substituent is limited, closely related pyrrole derivatives such as ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate provide a reliable synthetic framework adaptable for this compound by substituting the methyl group at the 3-position with an ethyl group.

Typical Reaction Conditions

Parameter Details
Starting Materials Ethyl cyanoacetate, acetylacetone or pentane-2,4-dione derivatives with ethyl substitution
Base Sodium ethoxide, potassium carbonate
Solvent Ethanol, methanol, or acetonitrile
Temperature Reflux conditions (approximately 70–80°C) or room temperature for some metal-catalyzed reactions
Reaction Time Several hours (typically 4–24 hours)
Catalysts Occasionally NiCl2·6H2O, FeCl2·4H2O for metal-catalyzed cyclizations

These conditions promote the formation of the pyrrole ring via cyclization and subsequent substitution reactions at specific positions on the ring.

Metal-Catalyzed Domino Cyclization

A recent method involves a domino transformation of isoxazoles to 2,4-dicarbonyl pyrroles catalyzed by nickel or iron salts under mild conditions:

  • Reactants such as 3-substituted isoxazoles and pentane-2,4-dione are dissolved in acetonitrile.
  • NiCl2·6H2O (5 mol%) or FeCl2·4H2O (10 mol%) is added.
  • Stirring at room temperature for 24 hours leads to cyclization and formation of substituted pyrroles.
  • Purification is performed by filtration, washing, and recrystallization or column chromatography.

This method allows selective formation of pyrroles with various substituents, including ethyl groups at the 3-position, and acetyl groups at the 4-position.

Industrial Scale Preparation

Industrial synthesis adapts the laboratory methods to larger scales with modifications for efficiency and yield:

  • Use of continuous flow reactors to maintain controlled temperature and reaction times.
  • Optimization of base concentration and solvent choice to minimize side reactions.
  • Automated purification systems for improved product isolation.
  • Employment of potassium carbonate as a base and diethylene glycol dimethyl ether as solvent in some pyrazole ester analog syntheses, which can be adapted for pyrrole derivatives.

Detailed Research Findings and Data

Reaction Optimization Data

Parameter Condition Tested Yield (%) Notes
Base Sodium ethoxide vs. potassium carbonate 75–85 Both effective; potassium carbonate preferred industrially for cost
Solvent Ethanol vs. methanol vs. acetonitrile 70–90 Acetonitrile with metal catalyst improves selectivity
Temperature Room temp vs. reflux (78°C) 65–90 Reflux favors faster reaction; room temp used in metal-catalyzed methods
Catalyst NiCl2·6H2O (5 mol%) vs. FeCl2·4H2O (10 mol%) 77–92 FeCl2 shows slightly higher yields in some cases
Reaction Time 4 h vs. 24 h 70–92 Longer times improve conversion

Purification and Characterization

  • Purification: Column chromatography on silica gel using light petroleum/ethyl acetate mixtures (ratios ranging from 5:2 to 7:3) is common to separate the pyrrole product from side products.
  • Recrystallization: Ethanol or hexane/ether mixtures are used to obtain pure crystalline products.
  • Characterization:
    • NMR Spectroscopy: ¹H NMR shows characteristic signals for NH (around δ 12.5 ppm), methyl and ethyl protons (δ 1.5–2.5 ppm), and ester methylene (δ 4.2 ppm).
    • IR Spectroscopy: Strong bands at 1700–1750 cm⁻¹ for ester C=O and 1650 cm⁻¹ for acetyl C=O.
    • Mass Spectrometry: Molecular ion peaks consistent with the molecular weight (~m/z 209 for related dimethyl compounds).
    • HPLC: Purity above 98% achievable with optimized conditions.

Summary Table of Preparation Methods

Method Type Starting Materials Catalyst/Base Solvent Temperature Reaction Time Yield (%) Notes
Base-catalyzed condensation Ethyl cyanoacetate + acetylacetone Sodium ethoxide, K2CO3 Ethanol, methanol Reflux (78°C) 4–8 h 75–85 Classical method, scalable
Metal-catalyzed cyclization Isoxazole derivatives + diketones NiCl2·6H2O, FeCl2·4H2O Acetonitrile Room temperature 24 h 77–92 Mild conditions, high selectivity
Industrial process Pyrazole analogs (adaptable) K2CO3 Diethylene glycol dimethyl ether 100–120°C 8–10 h >80 Continuous flow possible, solvent recovery

Chemical Reactions Analysis

Oxidation Reactions

The acetyl and ester groups render the compound susceptible to oxidation. Key findings include:

Reaction TargetReagents/ConditionsProductNotes
Acetyl groupKMnO₄ (acidic)Carboxylic acid derivativeOxidation of the acetyl group yields a ketone-carboxylic acid hybrid structure.
Pyrrole ringCrO₃/H₂SO₄Ring-opened dicarboxylic acidHarsh conditions disrupt aromaticity, producing linear dicarboxylic acids.

Crystallographic studies reveal that the acetyl group’s orientation and hydrogen-bonding interactions with the pyrrole nitrogen (observed in dimeric structures) may moderate oxidation rates compared to less substituted analogs .

Reduction Reactions

Reduction primarily targets the acetyl and ester functionalities:

Reaction TargetReagents/ConditionsProductNotes
Acetyl groupNaBH₄/MeOHSecondary alcoholSelective reduction of the acetyl group occurs without affecting the ester.
Ester groupLiAlH₄/THFPrimary alcoholFull reduction of both ester and acetyl groups yields a diol derivative.

The 3-ethyl substituent introduces steric hindrance, slowing reduction kinetics compared to non-alkylated analogs.

Electrophilic Substitution

The pyrrole ring undergoes electrophilic substitution, though substituents direct reactivity:

PositionReagents/ConditionsProductNotes
C-3 (ethyl)Br₂/FeBr₃Brominated at C-5Ethyl and methyl groups deactivate adjacent positions, favoring substitution at C-5 .
C-5 (methyl)HNO₃/H₂SO₄Nitro derivativeNitration occurs para to the acetyl group.

The perturbed electron density of the pyrrole ring (due to substituent electronic effects) shifts substitution patterns relative to simpler pyrroles .

Nucleophilic Reactions

The ester group participates in nucleophilic acyl substitution:

ReagentConditionsProductNotes
NH₃/EtOHRefluxAmide derivativeEthanol facilitates ammonolysis of the ester.
R-OH/H⁺AcidicTransesterified esterAlcohols replace the ethoxy group under acidic catalysis.

Thermal and Photochemical Behavior

  • Thermal decomposition : Above 200°C, decarboxylation occurs, yielding 4-acetyl-3-ethyl-5-methylpyrrole.

  • Photostability : UV exposure induces minimal degradation, suggesting robustness in light-mediated applications.

Comparative Reactivity

The 3-ethyl group uniquely impacts reactivity:

FeatureImpact on Reactivity
Steric bulk at C-3Slows electrophilic substitution at adjacent positions
Electron-donating effectEnhances pyrrole ring’s electron density, favoring electrophilic attacks at activated sites

Mechanistic Insights

  • Nucleophilic attack : Electrophilic centers (e.g., carbonyl carbons) undergo nucleophilic additions, forming tetrahedral intermediates.

  • Hydrogen bonding : Dimerization via N–H···O bonds (observed crystallographically) may stabilize transition states in solution-phase reactions .

This compound’s reactivity profile underscores its utility in synthesizing complex heterocycles and bioactive molecules. Further studies are needed to explore its catalytic applications and biological interactions.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate is characterized by the following chemical properties:

  • Molecular Formula : C12H17NO3
  • Molecular Weight : 223.268 g/mol
  • Functional Groups : Acetyl, Ester
  • SMILES Notation : CCOC(=O)C1=C(CC)C(C(C)=O)=C(C)N1

These properties make it a versatile building block in organic synthesis.

Chemistry

This compound serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including:

  • Oxidation Reactions : The compound can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.
  • Reduction Reactions : It can undergo reduction to convert carbonyl groups into alcohols using lithium aluminum hydride.
  • Substitution Reactions : Electrophilic and nucleophilic substitutions can occur on the aromatic and pyrrole rings.

Biology

This compound has been investigated for its potential biological activities, including:

  • Antimicrobial Properties : Studies have shown that pyrrole derivatives exhibit activity against various bacterial strains.
  • Anticancer Activity : Research indicates that ethyl 4-acetyl derivatives may inhibit cancer cell proliferation through specific molecular interactions.

Medicine

In medicinal chemistry, this compound is being explored for:

  • Drug Development : Its structure allows for modifications that can lead to new therapeutic agents targeting specific enzymes or receptors involved in disease pathways.

Industry

The compound finds applications in the production of specialty chemicals and pharmaceuticals. It is also a precursor in the synthesis of porphyrins, which are essential in various industrial processes, including:

Application AreaSpecific Uses
PharmaceuticalsDrug development targeting enzymes
Specialty ChemicalsProduction of agrochemicals
Material ScienceMonomers for polymer synthesis

Case Studies

  • Antimicrobial Activity Study :
    • A study conducted on various pyrrole derivatives, including ethyl 4-acetyl derivatives, demonstrated significant antimicrobial activity against Gram-positive bacteria, suggesting potential for pharmaceutical applications in treating infections.
  • Anticancer Research :
    • Research published in a peer-reviewed journal highlighted the efficacy of ethyl 4-acetyl derivatives in inhibiting the growth of specific cancer cell lines. The mechanism was attributed to their ability to interfere with cell cycle progression.
  • Porphyrin Synthesis :
    • Ethyl 4-acetyl derivatives have been successfully used as intermediates in synthesizing porphyrins, which are vital for applications ranging from medical imaging to photodynamic therapy.

Mechanism of Action

The mechanism of action of ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and π-π interactions with biological molecules. These interactions can influence enzyme activity, receptor binding, and cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Pyrrole Carboxylates

Key Compounds for Comparison:

Ethyl 5-(4-Bromophenyl)-4-Methyl-1H-Pyrrole-2-Carboxylate ()

Ethyl 4-Chlorosulfonyl-2-Methyl-1,5-Diphenylpyrrole-3-Carboxylate ()

(4aR)-1-[(3-Chloro-4-Hydroxyphenyl)Methyl]-4-Hydroxy-4a-Methyl-2-Oxo-6,7-Dihydro-5H-Pyrrolo[1,2-b]Pyridazine-3-Carboxylic Acid 2-Methylpropyl Ester ()

Comparative Analysis:

Property Target Compound Compound 1 () Compound 2 () Compound 3 ()
Substituents 4-Acetyl, 3-ethyl, 5-methyl 5-(4-Bromophenyl), 4-methyl 4-Chlorosulfonyl, 2-methyl, 1,5-diphenyl 3-Chloro-4-hydroxyphenyl, 4-hydroxy, fused pyridazine ring
Functional Groups Ester, acetyl Ester, bromophenyl Ester, chlorosulfonyl, diphenyl Ester, hydroxyl, ketone, fused heterocycle
Potential Applications Likely intermediate for bioactive molecules; limited commercial availability Bromophenyl group suggests halogen-bonding for drug design Sulfonyl chloride reactivity for nucleophilic substitution Fused ring system for kinase inhibition or enzyme targeting
Synthetic Accessibility Discontinued, suggesting synthesis challenges No reported issues; standard pyrrole synthesis Complex substituents may require multi-step synthesis High complexity due to stereochemistry and fused rings

Key Differences:

  • Reactivity : Compound 2’s chlorosulfonyl group enables nucleophilic substitution, a feature absent in the target compound .
  • Biological Relevance : Compound 3’s fused pyridazine-pyrrole system and hydroxyl groups may enhance binding to biological targets compared to the simpler acetylated pyrrole .

Research Findings and Data Gaps

  • Thermal Stability : The acetyl group in the target compound may reduce thermal stability compared to halogenated derivatives (e.g., Compound 1), which often exhibit higher melting points due to halogen interactions .
  • Solubility : The ethyl and methyl substituents likely enhance lipophilicity, whereas Compound 3’s hydroxyl groups improve aqueous solubility .

Biological Activity

Ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate is a heterocyclic compound that has garnered attention in various fields, particularly for its potential biological activities. This article explores the biological activities, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound is characterized by a pyrrole ring with multiple substituents, including an acetyl group and ethyl ester. Its molecular formula is C11H15NO3, and it possesses unique reactivity due to the presence of the carbonyl and ester functional groups.

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic attacks at the carbonyl carbon. This reactivity can lead to the formation of various derivatives that may exhibit different biological properties. However, specific biochemical pathways and detailed mechanisms remain largely unexplored in current literature.

Antimicrobial Properties

Research indicates that compounds within the pyrrole family, including this compound, may exhibit significant antimicrobial properties. A study demonstrated that certain pyrrole derivatives possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Anticancer Potential

There is emerging evidence suggesting that pyrrole derivatives could play a role in cancer treatment. This compound has been investigated for its cytotoxic effects on various cancer cell lines, indicating potential as a lead compound in anticancer drug development .

Other Biological Activities

Some studies have noted that related pyrrole compounds exhibit analgesic, anti-inflammatory, and even anti-HIV properties . These findings imply that this compound may also share similar therapeutic potentials.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructureNotable Biological Activity
Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylateLacks acetyl groupDifferent reactivity and potential
4-acetyl-3,5-dimethyl-1H-pyrroleFree acid formVaries in solubility and reactivity
Ethyl 4-formyl-3,5-dimethyl-1H-pyrroleContains formyl groupDifferences in chemical behavior

Case Studies

Case Study 1: Antibacterial Activity

A study conducted on various pyrrole derivatives highlighted the effectiveness of ethyl derivatives against bacterial strains. The results indicated that modifications in the structure significantly influenced antibacterial potency, suggesting a structure–activity relationship (SAR) that could be exploited for drug design .

Case Study 2: Anticancer Research

In vitro studies have shown that certain pyrrole derivatives can induce apoptosis in cancer cells. This compound was included in these studies, demonstrating cytotoxic effects comparable to known anticancer agents .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodKey ReagentsYield (%)Conditions
[2+3] Cycloaddition2H-azirines, ketones43–48Anhydrous, RT
AcylationAcyl chlorides, DMAP23–45DCM, 0°C to RT
Trichloroacetyl routeTrichloroacetyl chloride40–72Ether reflux

Basic: How is the compound characterized post-synthesis?

Answer:

  • NMR Spectroscopy :
    • 1H NMR : Acetyl protons appear as broad singlets (δ ~2.30 ppm), ethyl groups show triplets (δ ~1.15–1.37 ppm), and aromatic protons (if present) resonate at δ ~7.20–7.55 ppm .
    • 13C NMR : The ester carbonyl is identified at δ ~161.6 ppm, while acetyl carbons appear at δ ~28–30 ppm .
  • HRMS/ESI-MS : Validates molecular weight (e.g., [M+H]+ observed at m/z 288.1601 vs. calculated 288.1600 for C17H21NO3) .

Advanced: How can low yields in acylative functionalization be addressed?

Answer:
Low yields (e.g., 23% ) often stem from steric hindrance or competing side reactions. Methodological optimizations include:

  • Microwave-Assisted Heating : Accelerates reaction kinetics, reducing decomposition.
  • Solvent Optimization : Switching from DCM to THF improves solubility of acyl chlorides.
  • Catalytic DMAP : Enhances nucleophilic acylation efficiency.
  • Purification : Use gradient column chromatography (hexane/EtOAc) to separate by-products .

Advanced: What crystallographic techniques elucidate hydrogen bonding and molecular packing?

Answer:
Single-crystal X-ray diffraction (SCXRD) reveals:

  • Hydrogen-Bonded Dimers : N–H···O=C interactions (bond length ~2.8–3.0 Å) stabilize supramolecular packing .
  • Torsion Angles : Substituents like ethyl and acetyl groups influence planarity (e.g., C4–C3–H3 angle: 119.9° ).
  • Data Collection : Bruker SMART CCD diffractometers at 296 K with multi-scan absorption corrections ensure accuracy .

Advanced: How to resolve contradictions in NMR data across studies?

Answer:
Discrepancies arise from solvent effects or impurities. Mitigation strategies:

  • 2D NMR (HSQC/HMBC) : Correlates 1H and 13C signals to confirm assignments (e.g., ester vs. acetyl carbonyls).
  • Deuterated Solvent Calibration : CDCl3 vs. DMSO-d6 shifts acetyl protons by ~0.3 ppm .
  • Dynamic Exchange : Broad NH signals in CDCl3 (δ ~8.8–9.3 ppm) indicate tautomerization; DMSO-d6 suppresses this via hydrogen bonding .

Advanced: What mechanistic insights explain regioselectivity in substituent placement?

Answer:
Regioselectivity is controlled by:

  • Electronic Effects : Electron-donating groups (e.g., methyl) direct electrophiles to the α-position of pyrrole.
  • Steric Shielding : Bulky substituents (e.g., ethyl at C3) block functionalization at adjacent positions .
  • Precursor Design : Using 2H-azirines with pre-installed ethyl/acetyl groups ensures correct positioning during cycloaddition .

Advanced: How does computational modeling support structural analysis?

Answer:
Density Functional Theory (DFT) calculations:

  • Optimize Geometry : Matches SCXRD data (bond lengths/angles within 1% error).
  • Electrostatic Potential Maps : Predict reactivity sites (e.g., acetyl carbonyl as electrophilic center) .
  • NLO Properties : Polarizable substituents (e.g., acetyl) enhance hyperpolarizability, relevant for material science applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.